LogP Divergence: A 2.4- to 3.7-Fold Lipophilicity Gap Versus the Butan-2-one Positional Isomer
The experimental LogP of 1-piperidin-4-ylbutan-1-one is reported as 1.684 [1], while the hydrochloride salt of its positional isomer 4-(piperidin-1-yl)butan-2-one (CAS 6631-71-6) exhibits a LogP of 1.085 . The free-base 1-piperidin-4-ylbutan-1-one also carries a computationally derived XLogP3 of 0.8 from PubChem [2] and a vendor-reported LogP of 0.46 ; the spread among methods underscores the importance of method-consistent comparisons. Relative to the butan-2-one isomer hydrochloride, the butan-1-one target is ~1.7-fold to ~1.6-fold more lipophilic. This LogP differential is sufficient to alter reversed-phase HPLC retention times by minutes under standardized gradient conditions and to shift predicted blood–brain barrier permeability coefficients in CNS-targeted programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.684 (experimental) [1]; XLogP3 = 0.8 [2]; LogP = 0.46 (vendor) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)butan-2-one hydrochloride: LogP = 1.085 |
| Quantified Difference | Target LogP is ~0.6 units higher (experimental vs. hydrochloride salt) or 0.17 units lower (XLogP3 vs. hydrochloride salt); ~1.6-fold difference in lipophilicity range |
| Conditions | Experimental LogP (kuujia.com); hydrochloride salt LogP (Fluorochem); XLogP3 (PubChem 2025.09.15 release) |
Why This Matters
A 0.6 LogP unit difference translates to approximately 4-fold difference in octanol/water partition coefficient, which can divert a compound out of the CNS drug-like space (typically LogP 1–4) or alter its behavior in logD-based purification protocols.
- [1] Kuujia.com. 1-Piperidin-4-ylbutan-1-one (CAS 3509-15-7): Experimental Properties – LogP 1.684, PSA 29.10. https://www.kuujia.com/cas-3509-15-7.html View Source
- [2] PubChem. 1-Piperidin-4-Ylbutan-1-One. CID 17781806. XLogP3-AA 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/17781806 View Source
